(5-CHLORO-2-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(5-Chloro-2-thienyl)[4-(3-fluorobenzyl)piperazino]methanone is a complex organic compound that features a thienyl group, a piperazine ring, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-thienyl)[4-(3-fluorobenzyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the thienyl and piperazine intermediates. One common method involves the following steps:
Preparation of 5-chloro-2-thiophene carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid.
Formation of the piperazine intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Coupling reaction: The final step involves coupling the 5-chloro-2-thienyl group with the 4-(3-fluorobenzyl)piperazine under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-thienyl)[4-(3-fluorobenzyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
(5-Chloro-2-thienyl)[4-(3-fluorobenzyl)piperazino]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-Chloro-2-thienyl)[4-(3-fluorobenzyl)piperazino]methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-thienyl){4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}methanone
- (5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone
Uniqueness
(5-Chloro-2-thienyl)[4-(3-fluorobenzyl)piperazino]methanone is unique due to the presence of both a thienyl group and a fluorobenzyl moiety, which can impart distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2OS/c17-15-5-4-14(22-15)16(21)20-8-6-19(7-9-20)11-12-2-1-3-13(18)10-12/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJGNZNYGEVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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